4-Methylbenzaldehyde

Catalog No.
S583444
CAS No.
104-87-0
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzaldehyde

CAS Number

104-87-0

Product Name

4-Methylbenzaldehyde

IUPAC Name

4-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3

InChI Key

FXLOVSHXALFLKQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=O

Solubility

Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform
In water, 2.27X10+3 mg/L at 25 °C
2.27 mg/mL at 25 °C

Synonyms

p-Tolualdehyde; 4-Tolualdehyde; NSC 2224; p-Formyltoluene; p-Methylbenzaldehyde; p-Toluic Aldehyde

Canonical SMILES

CC1=CC=C(C=C1)C=O
  • Condensation Reactions: 4-Methylbenzaldehyde can participate in various condensation reactions with different nucleophiles, leading to the formation of diverse compounds such as Schiff bases, imines, hydrazones, and pyridines. These reactions are crucial for the synthesis of pharmaceuticals, dyes, and other functional materials .
  • Aldol Condensation: Specifically, 4-Methylbenzaldehyde can undergo aldol condensation with other carbonyl compounds to form β-hydroxy carbonyl derivatives. These intermediates can further undergo dehydration or other transformations to yield various unsaturated aldehydes, ketones, and other valuable organic compounds used in the synthesis of natural products and drug discovery .

Material Science Applications

-Methylbenzaldehyde finds applications in material science research due to its ability to participate in the formation of specific functional materials.

  • Liquid Crystals: 4-Methylbenzaldehyde derivatives with specific functional groups can be used as building blocks for the synthesis of liquid crystals. These liquid crystals exhibit unique optical properties and find applications in display technologies and other optoelectronic devices .
  • Polymers: 4-Methylbenzaldehyde can be incorporated into the synthesis of specific polymers, imparting desirable properties such as thermal stability or specific functionalities. These polymers find potential applications in various fields, including electronics, coatings, and membranes .

Research in Catalysis

Recent research explores the potential of 4-Methylbenzaldehyde as a ligand in catalyst design.

  • Transition Metal Complexes: Studies have shown that 4-Methylbenzaldehyde can coordinate with transition metals to form complexes that exhibit catalytic activity in various reactions, such as hydrogenation, oxidation, and C-C bond formation. This research area holds promise for developing new and efficient catalysts for various chemical transformations .

4-Methylbenzaldehyde, also known as p-tolualdehyde or p-methylbenzaldehyde, is an aromatic aldehyde with the chemical formula C8H8O\text{C}_8\text{H}_8\text{O} or CH3C6H4CHO\text{CH}_3\text{C}_6\text{H}_4\text{CHO}. This compound is a colorless liquid at room temperature and possesses a characteristic cherry-like scent, reminiscent of benzaldehyde. It is primarily used in the fragrance industry due to its pleasant aroma and is also a precursor for synthesizing terephthalic acid, which is utilized in producing various plastics .

Typical of aldehydes. Key reactions include:

  • Oxidation: It can be oxidized to form 4-methylbenzoic acid.
  • Reduction: The compound can be reduced to 4-methylbenzyl alcohol.
  • Condensation Reactions: It participates in various condensation reactions, such as the formation of Schiff bases with primary amines.
  • Rearrangements: Under specific conditions, it can undergo rearrangement reactions leading to different structural isomers .

There are several methods for synthesizing 4-methylbenzaldehyde:

  • Friedel-Crafts Formylation: This is the most common method, where toluene reacts with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions to produce 4-methylbenzaldehyde.
  • Direct Synthesis from Acetaldehyde: Recent studies have explored synthesizing 4-methylbenzaldehyde directly from acetaldehyde using various catalysts, including hydroxyapatite, through a dehydrogenation mechanism .
  • Photochemical Methods: Ultraviolet light irradiation of toluene in the presence of oxygen has also been reported to yield 4-methylbenzaldehyde as a major product .

4-Methylbenzaldehyde finds applications in multiple fields:

  • Fragrance Industry: Due to its cherry-like scent, it is widely used in perfumes and scented products.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Plastic Production: As a precursor for terephthalic acid, it plays a crucial role in producing polyester resins and fibers .

Interaction studies involving 4-methylbenzaldehyde focus on its reactivity with various functional groups. It has been shown to interact with amines to form imines, which are valuable intermediates in organic synthesis. Additionally, its interactions with metal catalysts have been investigated for potential applications in catalysis and material science. The compound's behavior under different reaction conditions provides insights into its versatility in synthetic chemistry .

Several compounds share structural similarities with 4-methylbenzaldehyde. Here are some notable examples:

Compound NameChemical FormulaUnique Features
BenzaldehydeC7H6O\text{C}_7\text{H}_6\text{O}Simplest aromatic aldehyde; no methyl group.
2-MethylbenzaldehydeC8H8O\text{C}_8\text{H}_8\text{O}Isomer with methyl group at the ortho position.
3-MethylbenzaldehydeC8H8O\text{C}_8\text{H}_8\text{O}Isomer with methyl group at the meta position.
TolueneC7H8\text{C}_7\text{H}_8Parent compound without aldehyde functionality.

Uniqueness of 4-Methylbenzaldehyde

4-Methylbenzaldehyde's unique positioning of the methyl group at the para position relative to the aldehyde functional group distinguishes it from other methyl-substituted benzaldehydes. This arrangement influences its chemical behavior, reactivity, and sensory properties, making it particularly valuable in fragrance applications and as an intermediate in organic synthesis .

Physical Description

Liquid
Colorless liquid with a floral odor; [HSDB]

Color/Form

COLORLESS LIQUID

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Boiling Point

204 °C
BP: 106 °C at 10 mm Hg
204.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.0194 g/cu cm at 17 °C

LogP

log Kow = 2.26 (est)

Odor

Floral odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

-6 °C

UNII

GAX22QZ28Q

GHS Hazard Statements

Aggregated GHS information provided by 1784 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (92.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.25 [mmHg]
2.5X10-1 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

104-87-0

Metabolism Metabolites

Aromatic aldehydes are oxidized in vivo almost entirely to corresponding acid. Thus, in rabbits, p-tolualdehyde is converted to p-toluic acid which has been detected in urine as the ester glucuronide.
p-Tolualdehyde was oxidized to p-toluic acid by resting cells of pseudomonas aeruginosa. Perillaldehyde dehydrogenase, isolated from soil pseudomonad, catalyzed the oxidn of m- & p-tolualdehyde but not o-tolualdehyde.
Aldehydes are readily oxidized to organic acids. Oxidation of aldehydes is catalyzed by aldehyde dehydrogenase, which has been found in the brain, erythrocytes, liver, kidney, heart, and placenta. /Aldehydes/
... The detoxification of aldehydes can be seen to proceed basically via two routes: (1) an oxidation to yield readily metabolized acids; (2) inactivation by reaction with sulfhydryl groups, particularly glutathione. Under conditions that either deplete glutathione levels, or that result in an inhibition of aldehyde dehydrogenase (for example, Antabuse treatment), the acute and chronic effects of aldehyde toxicity might be more fully expressed. /Aldehydes/
For more Metabolism/Metabolites (Complete) data for 4-METHYLBENZALDEHYDE (7 total), please visit the HSDB record page.

Wikipedia

4-Methylbenzaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

Methods of Manufacturing

4-Methylbenzaldehyde is produced industrially by a modified Gattermann-Koch reaction. Toluene is reacted with carbon monoxide in the presence of hydrogen fluoride and tantalum(V) fluoride or hydrogen fluoride and boron trifluoride.
Toluene + dimethylformamide (Vilsmeier reaction)
Toluene + carbon monoxide (Gattermann-Koch reaction)

General Manufacturing Information

Benzaldehyde, 4-methyl-: ACTIVE

Analytic Laboratory Methods

THE TOLUALDEHYDES, O-, M-, & P-TOLUALDEHYDE WERE DETECTED IN EXHAUST GASES BY GAS CHROMATOGRAPHY. MINIMUM DETECTABLE ALDEHYDES WERE 0.01 UG.
ALDEHYDES IN AIR SAMPLES WERE REACTED WITH 2,4-DINITROPHENYLHYDRAZINE TO FORM 2,4-DINITROPHENYLHYDRAZONE DERIVATIVES. THE DERIVATIVES WERE EXTRACTED WITH CHLOROFORM & CONCENTRATED. THE RESIDUE IN ACETONITRILE WAS ANALYZED BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
Method #IP-6A. Determination of Formaldehyde and Other Aldehydes in Indoor Air Using a Solid Adsorbent Cartridge. Detection limit = 0.010 ppb.
Method #IP-6B. Determination of Formaldehyde and Other Aldehyders in Indoor Air Using a Continuous Colorimetric Analyzer. Detection limit = 0.030 ppb.
For more Analytic Laboratory Methods (Complete) data for 4-METHYLBENZALDEHYDE (9 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Simultaneous production of p-tolualdehyde and hydrogen peroxide in photocatalytic oxygenation of p-xylene and reduction of oxygen with 9-mesityl-10-methylacridinium ion derivatives

Kei Ohkubo, Kentaro Mizushima, Ryosuke Iwata, Kazunori Souma, Nobuo Suzuki, Shunichi Fukuzumi
PMID: 20062875   DOI: 10.1039/b920606j

Abstract

Photooxygenation of p-xylene by oxygen occurs efficiently under photoirradiation of 9-mesityl-2,7,10-trimethylacridinium ion (Me(2)Acr(+)-Mes) to yield p-tolualdehyde and hydrogen peroxide, which is initiated via photoinduced electron transfer of Me(2)Acr(+)-Mes to produce the electron-transfer state.


Interaction of 4-methylbenzaldehyde with rabbit pulmonary cytochrome P-450 in the intact animal, microsomes, and purified systems. Destructive and protective reactions

J M Patel, C R Wolf, R M Philpot
PMID: 475845   DOI: 10.1016/0006-2952(79)90220-x

Abstract




Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde

Lu Song, Dan Gao, Shangfu Li, Yanwei Wang, Hongxia Liu, Yuyang Jiang
PMID: 28881295   DOI: 10.1016/j.jchromb.2017.08.036

Abstract

A high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for simultaneous quantitative analysis of hydrazine and acetylhydrazine in human plasma based on the strategy of p-tolualdehyde derivatization. The derivatization reactions were easily realized by ultrasonic manipulation for 40min. Good separation of the derivatization products was achieved using a C
column by gradient elution. The optimized mass transition ion-pairs (m/z) monitored for the two hydrazine derivatives were m/z 237.1≫>119.9 and m/z 176.9≫>117.8, respectively. The limit of detection (LOD) and limit of quantification (LOQ) for hydrazine were 0.002 and 0.005ngmL
separately. And they were 0.03 and 0.05ngmL
for acetylhydrazine, respectively. The linear range was 0.005-50ngmL
for hydrazine and 0.05-500ngmL
for acetylhydrazine with R
greater than 0.999. The recovery range was determined to be 95.38-108.12% with the relative standard deviation (RSD) in the range of 1.24-14.89%. The method was successfully applied to detect 30 clinical plasma samples of pulmonary tuberculosis patients treated with isoniazid. The concentrations were from 0.04-1.99ngmL
for hydrazine and 0.06-142.43ngmL
for acetylhydrazine. The results indicated that our developed method had the potential for the detection of hydrazine toxicology in complex biological samples. Furthermore, the method has an important significance to clinical treatment with drugs.


Oxidation of tolualdehydes to toluic acids catalyzed by cytochrome P450-dependent aldehyde oxygenase in the mouse liver

K Watanabe, T Matsunaga, I Yamamoto, H Yashimura
PMID: 7736922   DOI:

Abstract

Mouse hepatic microsomal enzymes catalyzed the oxidation of o-, m-, and p-tolualdehydes, intermediate metabolites of xylene, to the corresponding toluic acids. Cofactor requirement for the catalytic activity indicates that the microsomes contain NAD- and NADPH-dependent enzymes for this reaction. GC/MS analyses of the carboxylic acids formed by incubation under oxygen-18 gas indicate that the mechanism for this oxidation is an oxygenation and a dehydrogenation for the NADPH- and NAD-dependent reaction. Vmax/Km (nmol/min/mg protein) ratios indicate that the NADPH-dependent activity is more pronounced than the NAD-dependent activity. These results suggest that the NADPH-dependent reaction is mainly responsible for the microsomal oxidation of tolualdehydes. The NADPH-dependent activity was significantly inhibited by SKF 525-A, disulfiram and menadione, inhibitors of cytochrome P450 (P450), suggesting the involvement of P450 in the reaction. In a reconstituted system, P450 MUT-2 (CYP2C29) purified from mouse hepatic microsomes catalyzed the oxidation of o-, m-, and p-tolualdehydes to the carboxylic acids, and the specific activities (nmol/min/nmol P450) were 1.44, 2.81, and 2.32, respectively. Rabbit antibody raised against P450 MUT-2 significantly inhibited the NADPH-dependent oxidation of tolualdehydes to toluic acids by 88% (o-), 63% (m-), and 62% (p-) using mouse hepatic microsomes. The present study demonstrated that a mouse hepatic microsomal aldehyde oxygenase, P450 MUT-2, catalyzed the most of oxidative activity of tolualdehydes to toluic acids in the microsomes.


RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 33454360   DOI: 10.1016/j.fct.2021.111982

Abstract

The existing information supports the use of this material as described in this safety assessment. p-Tolualdehyde was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization potential, and environmental safety. Data from read-across analog benzaldehyde (CAS # 100-52-7) show that p-tolualdehyde is not expected to be genotoxic. Data from read-across analog cuminaldehyde (CAS # 122-03-2) provided p-tolualdehyde a No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm
for the skin sensitization endpoint. The repeated dose toxicity, developmental and reproductive toxicity, and local respiratory toxicity endpoints were completed using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to p-tolualdehyde is below the TTC (0.03 mg/kg/day, 0.03 mg/kg/day, and 1.4 mg/day, respectively). The phototoxicity/photoallergenicity endpoints were evaluated based on data from read-across analog 4-ethylbenzaldehyde (CAS # 4748-78-1); p-tolualdehyde is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; p-tolualdehyde was found not to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are <1.


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